
Carbamazepine 10,11-Epoxide-d2 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamazepine 10,11-Epoxide-d2 (Major) is a deuterated form of the active metabolite of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. This compound is primarily used in research to study the pharmacokinetics and metabolism of carbamazepine, as well as its interactions with other drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d2 (Major) involves the deuteration of carbamazepine, followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The epoxidation step is carried out using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d2 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored and controlled to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Carbamazepine 10,11-Epoxide-d2 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiol derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Dihydrodiol derivatives: Formed through oxidation.
Diol derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Carbamazepine 10,11-epoxide exhibits anticonvulsant activity similar to that of its parent compound, carbamazepine. It is particularly relevant in the treatment of various seizure types, including:
- Partial Seizures : Effective in managing complex partial seizures.
- Generalized Tonic-Clonic Seizures : Used for broader seizure control.
- Trigeminal Neuralgia : Provides relief from pain associated with this condition.
Clinical studies have indicated that while carbamazepine is a first-line treatment for epilepsy, its epoxide metabolite also plays a critical role in enhancing seizure control. A pilot study demonstrated no significant change in seizure frequency during treatment with carbamazepine 10,11-epoxide; however, neuropsychological assessments showed improvements in cognitive functions such as finger motor speed and logical reasoning during the treatment period .
Toxicological Implications
The toxicity profile of carbamazepine 10,11-epoxide is an important consideration in clinical practice. Elevated serum levels of this metabolite can lead to severe adverse effects, including:
- Cardiac Dysrhythmias
- Hypotension
- Coma
- Respiratory Depression
In cases of overdose, the concentration of carbamazepine 10,11-epoxide can significantly exceed that of the parent compound, leading to increased toxicity . For instance, a reported case highlighted a fatal overdose where the epoxide concentration was found to be 450% higher than that of carbamazepine itself . Monitoring serum levels of both carbamazepine and its epoxide is crucial for assessing potential toxicity and guiding treatment.
Pharmacokinetics and Drug Interactions
The pharmacokinetics of carbamazepine 10,11-epoxide are influenced by various factors:
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4) in the liver.
- Drug Interactions : Co-administration with other medications can alter the metabolism of carbamazepine and its epoxide. For example, valproic acid has been shown to inhibit the breakdown of carbamazepine 10,11-epoxide, leading to increased serum levels and potential toxicity .
The therapeutic range for serum concentrations of carbamazepine 10,11-epoxide is typically between 0.4 to 4.0 mcg/mL, with levels above 8.0 mcg/mL considered toxic . Understanding these pharmacokinetic interactions is vital for optimizing therapeutic outcomes and minimizing risks.
Immunological Effects
Recent studies have revealed that carbamazepine 10,11-epoxide may induce immunological reactions distinct from those caused by carbamazepine itself. Approximately 10% of patients treated with carbamazepine experience severe adverse drug reactions attributed to this metabolite . Notably, it has been linked to alterations in peptide presentation by HLA-B*15:02 molecules, which may predispose certain individuals to hypersensitivity reactions .
Case Studies and Clinical Insights
Several case studies underscore the clinical relevance of monitoring carbamazepine 10,11-epoxide levels:
- A case study documented a patient who experienced exacerbated seizures due to elevated levels of the epoxide during concurrent medication with other antiepileptic drugs .
- Another pilot study involving patients with frequent seizures showed fluctuating plasma levels of carbamazepine 10,11-epoxide but no significant side effects reported during treatment at high concentrations .
Mecanismo De Acción
Carbamazepine 10,11-Epoxide-d2 (Major) exerts its effects by interacting with voltage-gated sodium channels in neurons. This interaction stabilizes the inactive state of the sodium channels, reducing neuronal excitability and preventing the spread of seizure activity. The compound also affects other molecular targets, including calcium channels and neurotransmitter receptors, contributing to its anticonvulsant and mood-stabilizing effects .
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structurally related compound with similar anticonvulsant properties.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, an active metabolite similar to carbamazepine.
Uniqueness
Carbamazepine 10,11-Epoxide-d2 (Major) is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological samples, providing valuable insights into the metabolism and interactions of carbamazepine .
Actividad Biológica
Carbamazepine 10,11-epoxide-d2 is a stable isotope-labeled derivative of carbamazepine (CBZ), an anticonvulsant widely used in the management of epilepsy and other neurological disorders. This article explores the biological activity, pharmacokinetics, therapeutic implications, and toxicological aspects of carbamazepine 10,11-epoxide-d2 based on diverse research findings.
Overview of Carbamazepine and Its Epoxide
Carbamazepine is primarily metabolized in the liver to its active metabolite, carbamazepine 10,11-epoxide. This metabolite exhibits similar anticonvulsant properties to its parent compound but can also contribute to toxicity, particularly in overdose scenarios. The pharmacological profile of carbamazepine 10,11-epoxide-d2 is essential for understanding its role in therapeutic drug monitoring and potential adverse effects.
Pharmacokinetics
Half-Life and Metabolism:
- The half-life of carbamazepine 10,11-epoxide averages around 6 hours .
- It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can be affected by concomitant medications like phenytoin and valproate .
Serum Concentrations:
- At therapeutic doses, the concentration of carbamazepine 10,11-epoxide typically constitutes 15% to 40% of the parent drug's serum levels .
- In overdose situations, this ratio can escalate dramatically; studies have reported ratios as high as 450% of the parent compound in severe cases .
Biological Activity
Carbamazepine 10,11-epoxide retains significant anticonvulsant activity comparable to that of carbamazepine itself. It acts on voltage-gated sodium channels, inhibiting neuronal excitability and thereby controlling seizures.
Table 1: Biological Activity Comparison
Parameter | Carbamazepine | Carbamazepine 10,11-Epoxide |
---|---|---|
Anticonvulsant Activity | Yes | Yes |
Mechanism of Action | Sodium channel blocker | Sodium channel blocker |
Typical Serum Concentration | Varies with dose | 15%-40% of CBZ |
Toxicity Profile | Cardiac dysrhythmias | Similar neurotoxic effects |
Therapeutic Drug Monitoring
Routine monitoring of serum levels for both carbamazepine and its epoxide is crucial for optimizing therapeutic efficacy while minimizing toxicity. Studies suggest that the ratio of carbamazepine to its epoxide should be considered when evaluating patient responses and potential adverse effects .
Case Studies
-
Case of Elevated Epoxide Levels:
A case study highlighted a patient with a fatal overdose where the concentration of carbamazepine 10,11-epoxide was found to be significantly higher than that of the parent drug. This raised concerns about the adequacy of standard monitoring practices that may overlook metabolite levels in assessing toxicity . -
Polytherapy Effects:
Research involving children on polytherapy revealed that those receiving carbamazepine alongside other anticonvulsants exhibited different clearance rates and serum concentrations for both CBZ and its epoxide. Notably, girls showed higher concentrations than boys at lower doses .
Toxicological Considerations
The potential for toxicity from carbamazepine 10,11-epoxide is significant. Adverse effects can include:
- Neurological Symptoms: Dizziness, sedation, and seizures.
- Hematological Effects: Leukopenia and hyponatremia.
- Risk During Pregnancy: Increased risk for neural tube defects when used in early pregnancy .
Monitoring both parent drug and metabolite levels can provide a more comprehensive understanding of a patient's status and guide treatment adjustments accordingly.
Propiedades
IUPAC Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-FLZZRPEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.